

# An In-Depth Technical Guide to PROTAC Linkers for Protein Degradation

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## Compound of Interest

Compound Name: *m*-PEG8-ethoxycarbonyl-NHS ester

Cat. No.: B8106491

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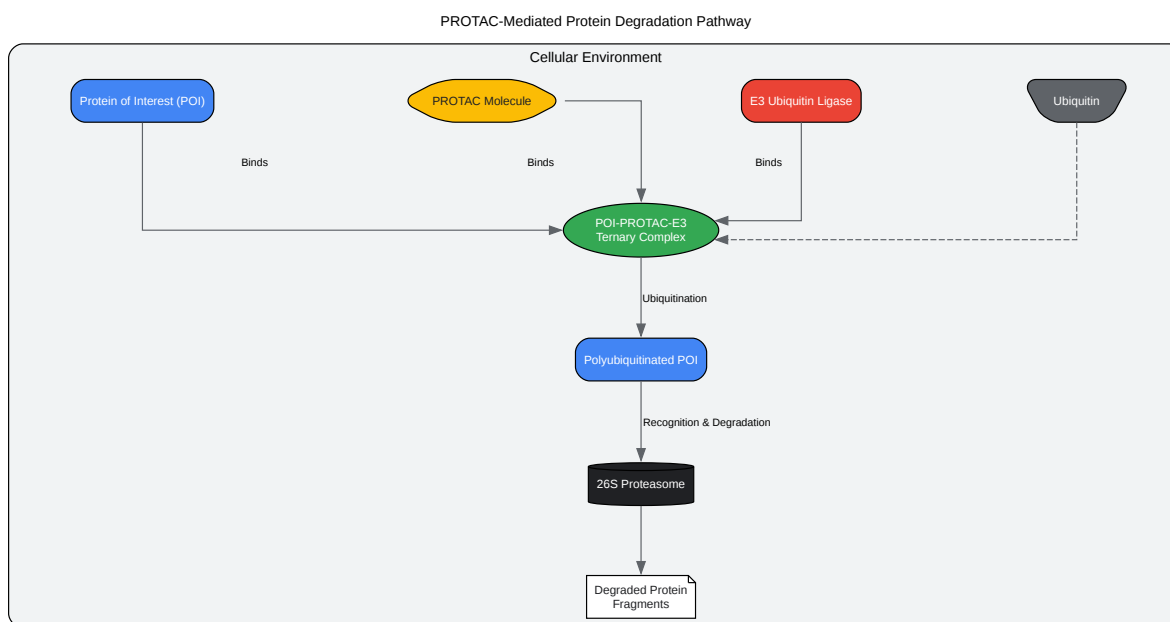
For Researchers, Scientists, and Drug Development Professionals

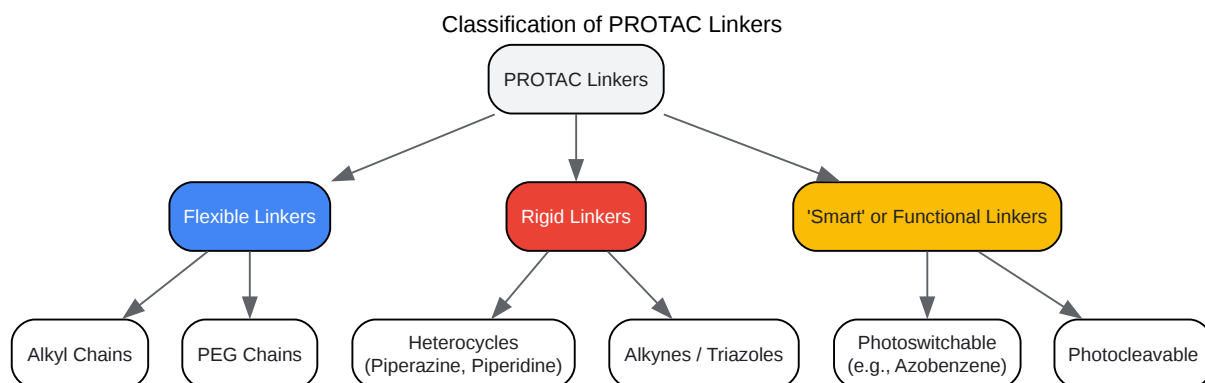
## Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's natural ubiquitin-proteasome system (UPS) to eliminate them entirely.<sup>[1][2]</sup> These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.<sup>[3][4]</sup>

The fundamental mechanism of a PROTAC involves inducing proximity between the POI and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).<sup>[5][6]</sup> This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.<sup>[7][8]</sup> This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple protein targets.<sup>[9]</sup>

While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is far from a passive spacer. It is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.<sup>[1][3]</sup>







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